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Compound of Interest

Compound Name:
6-Bromo-N,N-dimethylpyridazin-3-

amine

Cat. No.: B169425 Get Quote

Application Note: Synthesis of 6-Bromo-N,N-
dimethylpyridazin-3-amine
Introduction
6-Bromo-N,N-dimethylpyridazin-3-amine is a valuable heterocyclic building block in

medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive

bromine atom amenable to cross-coupling reactions and a tertiary amine, makes it a key

intermediate in the synthesis of a variety of biologically active molecules, including kinase

inhibitors for cancer therapy. This document provides a detailed experimental protocol for the

synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine from 3-amino-6-bromopyridazine via

the Eschweiler-Clarke reaction.

Principle
The synthesis is achieved through the N,N-dimethylation of the primary amino group of 3-

amino-6-bromopyridazine. The Eschweiler-Clarke reaction is a classic and efficient method for

the methylation of primary and secondary amines.[1][2] This reductive amination procedure

utilizes an excess of formic acid and formaldehyde. The reaction proceeds through the

formation of an iminium ion intermediate, which is subsequently reduced by formic acid to yield

the methylated amine.[3] The reaction is driven to completion by the formation of carbon

dioxide, and it advantageously avoids the formation of quaternary ammonium salts.[1][2]
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Reaction Scheme
Experimental Protocol
Materials:

3-amino-6-bromopyridazine

Formaldehyde (37% aqueous solution)

Formic acid (≥95%)

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate

Hexanes

Round-bottom flask

Reflux condenser

Heating mantle with a magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-amino-6-bromopyridazine (1.0 eq).

Reagent Addition: To the starting material, add formic acid (approximately 5-10 eq) followed

by a 37% aqueous solution of formaldehyde (approximately 5-10 eq).

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction

is typically complete within 2-18 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Work-up:

Cool the reaction mixture to room temperature.

Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution

of sodium hydroxide until the pH is basic (pH > 9). Perform this step in an ice bath to

control the exothermic reaction.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x volume).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent.

Purification:

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes as the eluent to afford the pure 6-Bromo-N,N-
dimethylpyridazin-3-amine.

Characterization:
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Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm

its identity and purity.

Data Presentation
Parameter Value

Starting Material 3-amino-6-bromopyridazine

Molecular Formula C₄H₄BrN₃

Molecular Weight 173.00 g/mol

Product 6-Bromo-N,N-dimethylpyridazin-3-amine

Molecular Formula C₆H₈BrN₃

Molecular Weight 202.05 g/mol

Reaction Type Eschweiler-Clarke (Reductive Amination)

Reagents Formaldehyde, Formic Acid

Reaction Temperature 80-100 °C

Reaction Time 2-18 hours

Purification Method Flash Column Chromatography

Typical Yield High (specific yield depends on optimization)

Experimental Workflow

Reaction Work-up Purification & Characterization

1. Add 3-amino-6-bromopyridazine
to a round-bottom flask

2. Add formic acid and
formaldehyde solution

3. Heat at 80-100 °C
(2-18 hours) 4. Cool to room temperature 5. Neutralize with NaOH (aq) 6. Extract with Dichloromethane 7. Wash with brine 8. Dry over Na₂SO₄

9. Concentrate under
reduced pressure

10. Purify by column
chromatography

11. Characterize the product
(NMR, MS)
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Caption: Workflow for the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
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Signaling Pathway (Logical Relationship)

Reactants Reagents & Conditions

Key Intermediates
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Formaldehyde
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(Reducing Agent & Acid Catalyst)

 protonates

Heat
(80-100 °C)

 facilitates
formation

6-Bromo-N,N-dimethylpyridazin-3-amine
(Tertiary Amine)

 reduced by
Formic Acid
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Caption: Logical flow of the Eschweiler-Clarke reaction for amine methylation.

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and gloves.

Formic acid is corrosive and should be handled with care.

Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.
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The neutralization with sodium hydroxide is exothermic and should be performed cautiously

in an ice bath.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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